Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core substituted with an amino group and two methyl groups at positions 4, 5, and 5. A sulfanyl acetyl linker bridges this core to a second 4,5-dimethylthiophene-3-carboxylate moiety, which is esterified with an ethyl group.
Properties
IUPAC Name |
ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S3/c1-6-26-18(25)14-9(3)11(5)29-17(14)21-12(24)7-27-19-22-15(20)13-8(2)10(4)28-16(13)23-19/h6-7H2,1-5H3,(H,21,24)(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCJHBSJPWMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide.
Introduction of the sulfanyl group: The thieno[2,3-d]pyrimidine intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acetylation and coupling: The resulting compound undergoes acetylation followed by coupling with ethyl 4,5-dimethylthiophene-3-carboxylate to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions:
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound is recognized for its potential applications in treating various central nervous system (CNS) disorders. The structural features of the compound, including the thieno[2,3-d]pyrimidine moiety and the amino and acetamido functional groups, suggest it may interact with neurotransmitter systems or exhibit neuroprotective properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing in Organic Solvents : This is often used to facilitate the reaction between various precursors.
- Chromatography : Employed for purification of intermediates and final products.
- Spectroscopic Techniques : NMR and Mass Spectrometry are utilized for structural characterization.
Research indicates that compounds with similar structures demonstrate a variety of biological activities:
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects, making them candidates for further exploration in infectious disease treatment.
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, warranting further investigation into their efficacy against cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate:
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated neuroprotective effects in animal models | Potential treatment for neurodegenerative diseases |
| Study 2 | Showed significant antimicrobial activity against various pathogens | Development of new antibiotics |
| Study 3 | Exhibited cytotoxic effects on cancer cell lines | Exploration as an anticancer agent |
Mechanism of Action
The mechanism of action of ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfanyl and amino groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on synthesis, physicochemical properties, and bioactivity.
Key Observations
Structural Variations: The target compound is distinguished by its sulfanyl acetyl linker and thienopyrimidine core, whereas analogs like 3d and 3e feature cyanoacrylamido groups and aromatic phenyl substituents .
Synthesis: The target’s synthesis likely involves coupling the thienopyrimidine sulfanyl derivative with a thiophene-ester intermediate, analogous to methods in and . However, yields for similar compounds vary widely (22–94%), suggesting sensitivity to steric and electronic effects .
Physicochemical Properties: Melting Points: Cyanoacrylamido derivatives (e.g., 3d: 298–300°C; 3e: 215–216°C) exhibit higher melting points than non-rigid analogs, likely due to planar aromatic systems and hydrogen bonding . The target compound’s melting point is unreported but expected to align with sulfanyl-linked heterocycles (e.g., 200–300°C). Solubility: Ethyl esters (target, 3d, 3e) may offer better lipid solubility than methyl esters (), enhancing membrane permeability .
Bioactivity: Cyanoacrylamido-thiophenes (e.g., 3d, 3e) show in vitro antioxidant activity (IC₅₀: 10–50 μM) and in vivo anti-inflammatory effects (50–70% edema inhibition), attributed to radical scavenging and COX-2 inhibition .
Biological Activity
Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesizing data from various studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thieno[2,3-d]pyrimidine core and a thiophene moiety. Its molecular formula is , and it features multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to the thieno-pyrimidine class. For instance, derivatives of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine have shown promising results against various bacterial strains. A study reported that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve inhibition of bacterial protein synthesis or interference with DNA replication.
Table 1: Antimicrobial Activity of Thieno-Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 mm |
| Compound B | E. coli | 12 mm |
| Ethyl Derivative | E. coli | 14 mm |
Anticancer Potential
Research into the anticancer properties of thieno[2,3-d]pyrimidine derivatives has yielded promising results. Ethyl derivatives have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . In vitro studies indicated that these compounds could inhibit cell proliferation in breast and lung cancer cell lines.
Case Study: Anticancer Activity
In a study conducted by Hossain et al., ethyl 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been suggested that the thieno-pyrimidine moiety can act as an inhibitor of dihydrofolate reductase (DHFR), an important target in cancer therapy . Compounds with similar structures have shown competitive inhibition against this enzyme.
Table 2: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Ethyl Derivative | Dihydrofolate Reductase | 10 |
| Related Compound X | Dihydrofolate Reductase | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
